molecular formula C22H21Cl2N3O4S B278236 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide

5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide

カタログ番号 B278236
分子量: 494.4 g/mol
InChIキー: STGQIJHOBISZBX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme involved in B-cell receptor signaling, which plays a critical role in the development and progression of various B-cell malignancies. TAK-659 is currently being investigated as a potential therapeutic agent for the treatment of these malignancies.

作用機序

5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide works by irreversibly binding to BTK, thereby inhibiting its activity and downstream signaling pathways. This leads to the suppression of B-cell receptor signaling, which is essential for the survival and proliferation of B-cell malignancies.
Biochemical and Physiological Effects:
5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been shown to induce apoptosis (programmed cell death) in B-cell malignancies, inhibit B-cell proliferation, and reduce the production of cytokines and chemokines. These effects are mediated through the suppression of B-cell receptor signaling and downstream pathways.

実験室実験の利点と制限

The advantages of using 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide in lab experiments include its potent and selective inhibition of BTK, its ability to induce apoptosis in B-cell malignancies, and its potential for use in combination therapies. However, the limitations of using 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide in lab experiments include its low yield and relatively high cost, as well as the need for further optimization of its synthesis method.

将来の方向性

There are several potential future directions for the research and development of 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide. These include:
1. Clinical trials to evaluate the safety and efficacy of 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide in patients with B-cell malignancies.
2. Optimization of the synthesis method to improve the yield and purity of 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide.
3. Investigation of combination therapies involving 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide and other targeted agents, such as PI3K inhibitors or CD20 antibodies.
4. Exploration of the potential use of 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide in other B-cell disorders, such as autoimmune diseases or graft-versus-host disease.
5. Development of novel BTK inhibitors with improved pharmacokinetic properties and reduced toxicity.

合成法

The synthesis of 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide involves several steps, including the preparation of intermediate compounds and the final coupling reaction. The synthesis route is complex, and the yield of the final product is relatively low. However, various modifications have been made to the synthesis method to improve the yield and purity of 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide.

科学的研究の応用

5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In these models, 5-(2,3-dichlorophenyl)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-furamide has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies.

特性

分子式

C22H21Cl2N3O4S

分子量

494.4 g/mol

IUPAC名

5-(2,3-dichlorophenyl)-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C22H21Cl2N3O4S/c1-32(29,30)27-13-11-26(12-14-27)18-8-3-2-7-17(18)25-22(28)20-10-9-19(31-20)15-5-4-6-16(23)21(15)24/h2-10H,11-14H2,1H3,(H,25,28)

InChIキー

STGQIJHOBISZBX-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl

正規SMILES

CS(=O)(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=C(O3)C4=C(C(=CC=C4)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。